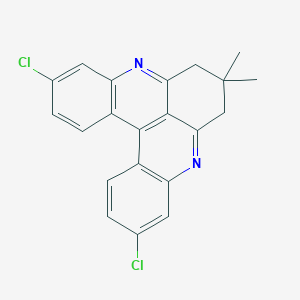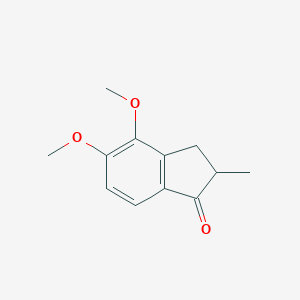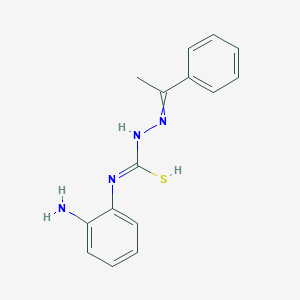
(1E)-1-Phenylethanone N-(2-aminophenyl)thiosemicarbazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1E)-1-Phenylethanone N-(2-aminophenyl)thiosemicarbazone, also known as Phenylthiosemicarbazone (PTSC), is a thiosemicarbazone derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. PTSC has been shown to exhibit a broad range of biological activities, including antitumor, antiviral, antibacterial, and antifungal properties.
作用机制
The mechanism of action of PTSC is not fully understood. However, it has been suggested that PTSC exerts its antitumor activity by inducing apoptosis (programmed cell death) in cancer cells. PTSC has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and is a target for many chemotherapeutic agents. In addition, PTSC has been shown to inhibit the replication of HSV-1 and HSV-2 by interfering with the viral DNA synthesis.
Biochemical and Physiological Effects:
PTSC has been shown to exhibit a broad range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit the activity of topoisomerase II, and inhibit the replication of HSV-1 and HSV-2. PTSC has also been shown to possess antioxidant activity and to protect against oxidative stress-induced damage.
实验室实验的优点和局限性
One advantage of PTSC is its broad range of biological activities, which makes it a promising candidate for the development of new therapeutics. Another advantage is its relatively simple synthesis method. However, one limitation of PTSC is its poor solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for research on PTSC. One area of interest is the development of PTSC derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the mechanism of action of PTSC, which could lead to the development of more effective therapeutic agents. Additionally, the potential use of PTSC as a radioprotective agent warrants further investigation.
合成方法
PTSC can be synthesized by the reaction of phenyl isothiocyanate with thiosemicarbazide in the presence of a base. The resulting product is then reacted with (1E)-1-Phenylethanone in the presence of an acid catalyst to yield PTSC. The reaction scheme is shown below:
科学研究应用
PTSC has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor activity against various cancer cell lines, including breast, lung, prostate, and colon cancer. PTSC has also been shown to possess antiviral activity against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2), as well as antibacterial and antifungal activity. Additionally, PTSC has been studied for its potential use as a radioprotective agent.
属性
CAS 编号 |
132856-24-7 |
|---|---|
产品名称 |
(1E)-1-Phenylethanone N-(2-aminophenyl)thiosemicarbazone |
分子式 |
C15H16N4S |
分子量 |
284.4 g/mol |
IUPAC 名称 |
1-(2-aminophenyl)-3-(1-phenylethylideneamino)thiourea |
InChI |
InChI=1S/C15H16N4S/c1-11(12-7-3-2-4-8-12)18-19-15(20)17-14-10-6-5-9-13(14)16/h2-10H,16H2,1H3,(H2,17,19,20) |
InChI 键 |
BMVBWEMQPBYLMI-UHFFFAOYSA-N |
手性 SMILES |
CC(=NNC(=NC1=CC=CC=C1N)S)C2=CC=CC=C2 |
SMILES |
CC(=NNC(=S)NC1=CC=CC=C1N)C2=CC=CC=C2 |
规范 SMILES |
CC(=NNC(=NC1=CC=CC=C1N)S)C2=CC=CC=C2 |
同义词 |
(1E)-1-Phenylethanone N-(2-aminophenyl)thiosemicarbazone |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



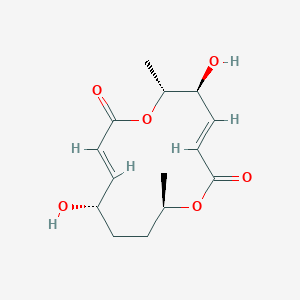
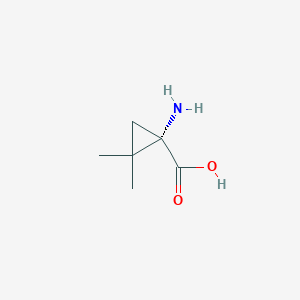
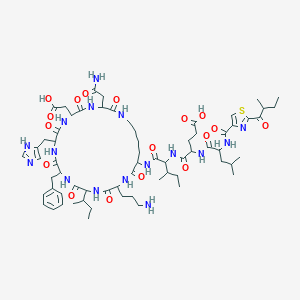
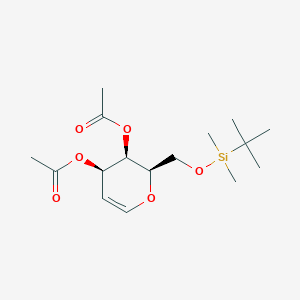

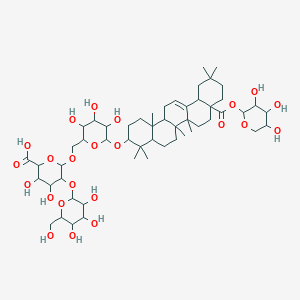
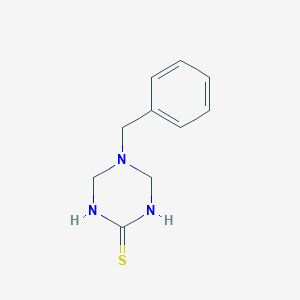
![2-[2-(4-bromophenyl)ethyl]-1H-imidazole](/img/structure/B140716.png)
![6,10-Dithiaspiro[4.5]decan-2-ol](/img/structure/B140719.png)

